![molecular formula C8H11NO2 B13574298 2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
2-[(1S)-1-aminoethyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-aminoethyl]benzene-1,4-diol is an organic compound that belongs to the class of catecholamines It is structurally related to dopamine, a well-known neurotransmitter This compound features a benzene ring substituted with two hydroxyl groups in the para position and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]benzene-1,4-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. . This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the protection of hydroxyl groups, introduction of the aminoethyl group, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S)-1-aminoethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding hydroquinone derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catecholamines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(1S)-1-aminoethyl]benzene-1,4-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and as a model compound for understanding catecholamine behavior.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-[(1S)-1-aminoethyl]benzene-1,4-diol involves its interaction with various molecular targets, particularly in the nervous system. It acts on dopamine receptors, influencing neurotransmission pathways. The compound can modulate the release and reuptake of dopamine, thereby affecting mood, behavior, and motor control .
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Hydroquinone: A benzene-1,4-diol derivative without the aminoethyl group.
Norepinephrine: Another catecholamine with an additional hydroxyl group on the ethylamine side chain.
Uniqueness
2-[(1S)-1-aminoethyl]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and influence neurotransmission sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminoethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m0/s1 |
Clave InChI |
CIMLGYQRAUWPCM-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)O)O)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


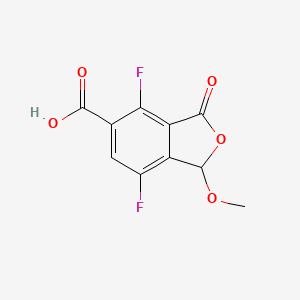
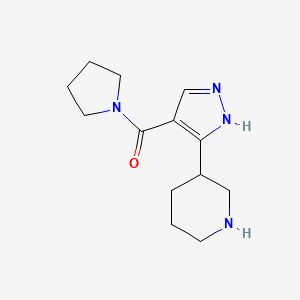

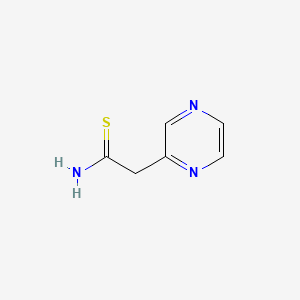
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

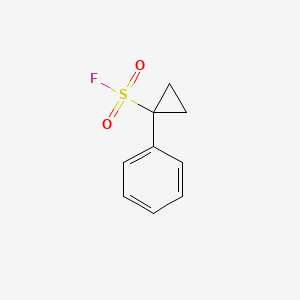
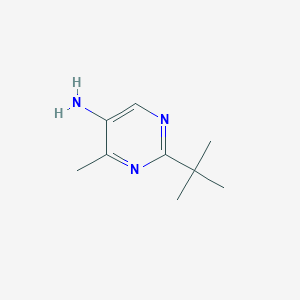
![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
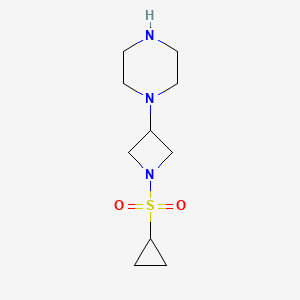
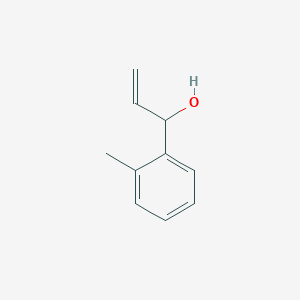

![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
